1H-Imidazole, 1-(1-methyl-1-nitroethyl)-
Description
General Academic Significance of Imidazole (B134444) Heterocycles in Organic Chemistry
The imidazole ring is a privileged structure in chemistry due to its unique electronic and structural properties. researchgate.netnih.gov First synthesized in 1858, this aromatic heterocycle is a planar, five-membered ring containing a sextet of π-electrons, which imparts significant stability. researchgate.netnih.gov
A key feature of imidazole is its amphoteric nature; it can act as both a weak acid and a weak base. researchgate.netmdpi.com The nitrogen at position 3 (N-3) has a lone pair of electrons and acts as a basic site, readily undergoing protonation to form a symmetric imidazolium (B1220033) cation. uobasrah.edu.iq The nitrogen at position 1 (N-1) bears a proton that can be removed, making it acidic, though less so than phenols or carboxylic acids. uobasrah.edu.iq This dual reactivity is crucial to its role in many chemical and biological processes.
In the realm of medicinal chemistry, the imidazole nucleus is a component of numerous bioactive molecules and pharmaceuticals. nih.govnih.govnih.govajrconline.org It is found in essential biological building blocks like the amino acid histidine and the neurotransmitter histamine. researchgate.netnih.gov Its ability to participate in hydrogen bonding as both a donor and acceptor, as well as to coordinate with metal ions, allows it to interact effectively with biological targets like enzymes and receptors. nih.govnih.gov Consequently, imidazole derivatives have been developed for a wide array of therapeutic applications, including as antifungal, anticancer, and anti-inflammatory agents. nih.govmdpi.comajrconline.org Beyond medicine, imidazoles are used in materials science as precursors to ionic liquids and as corrosion inhibitors. wikipedia.orgnih.gov
Contextualization of N-Substituted Imidazoles in Chemical Research
Substituting the hydrogen on the N-1 nitrogen of the imidazole ring gives rise to N-substituted imidazoles, a modification that significantly influences the molecule's properties and applications. This substitution prevents the tautomerism observed in unsubstituted imidazoles, where the N-H proton can reside on either nitrogen atom. wikipedia.orgnih.gov This structural fixation is critical in drug design, where a specific orientation is often required for binding to a biological target.
The nature of the substituent attached to the nitrogen atom allows for the modulation of the compound's physical and chemical characteristics. For instance, N-alkylation, such as in 1-methylimidazole (B24206), increases the basicity compared to the parent imidazole and significantly lowers the melting point, rendering it a useful solvent. wikipedia.org The synthesis of N-substituted imidazoles is a focal point of research, with numerous methods developed for their preparation, often involving the reaction of imidazole with alkyl halides or other electrophiles under basic conditions. nih.govuobasrah.edu.iq
N-substituted imidazoles are particularly important as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. They are also foundational components in the synthesis of certain ionic liquids, which are valued as green solvents and electrolytes. wikipedia.org In medicinal chemistry, attaching various groups to the imidazole nitrogen is a common strategy to explore structure-activity relationships (SAR) and optimize the pharmacological profile of a lead compound. nih.gov
Importance of Nitroalkyl Functionalities in Organic Synthesis and Transformations
The nitroalkyl group is one of the most versatile functionalities in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group (-NO₂). google.com This property activates the molecule for a wide range of chemical transformations, making nitroalkanes valuable and readily available intermediates for producing complex molecules. google.com
Key features and reactions involving the nitroalkyl group include:
Acidity of α-Protons: The electron-withdrawing nitro group significantly increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon). This allows for the easy deprotonation of nitroalkanes to form nitronate anions, which are nucleophilic and can participate in various bond-forming reactions.
Carbon-Carbon Bond Formation: Nitronate anions are key intermediates in several fundamental C-C bond-forming reactions. The most notable is the Henry Reaction (or nitro-aldol reaction), which involves the addition of a nitronate to an aldehyde or ketone to form a β-nitro alcohol. These products are valuable synthetic intermediates.
Conversion to Other Functional Groups: The nitro group is often considered a "masked" functional group because it can be readily converted into other important functionalities. Most significantly, the reduction of a nitro group yields a primary amine, providing a powerful method for introducing nitrogen into a molecule. Furthermore, the Nef Reaction allows for the conversion of primary or secondary nitroalkanes into aldehydes or ketones, respectively, under acidic or oxidative conditions.
Michael Addition: Nitroalkanes can act as Michael donors, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction to form γ-nitro carbonyl compounds.
This wide range of reactivity makes nitroalkanes indispensable building blocks for the synthesis of pharmaceuticals, natural products, and other high-value organic compounds. google.com
Overview of Research Trajectories for 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- and Related Architectures
Specific research findings on 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- are not extensively documented in publicly available literature. However, based on the known chemistry of its components, we can outline potential synthetic strategies and research directions for this compound and its analogs.
The structure combines an imidazole ring N-substituted with a tertiary nitroalkyl group (1-methyl-1-nitroethyl). A logical synthetic approach would involve the nucleophilic N-alkylation of imidazole with a suitable electrophile derived from 2-nitropropane. This could involve, for example, the reaction of the sodium salt of imidazole with 2-chloro-2-nitropropane.
Research on related architectures is well-established. For instance, nitroimidazole derivatives are a significant class of compounds with diverse biological applications. google.com Metronidazole, a derivative of 2-methyl-5-nitroimidazole, is a widely used antibacterial and antiprotozoal drug. mdpi.comresearchgate.net Research in this area often focuses on synthesizing new nitroimidazole analogs and evaluating their therapeutic potential. mdpi.com
The combination of an N-alkyl imidazole with a nitro group on that alkyl chain suggests several research trajectories:
Medicinal Chemistry: Investigating the biological activity of the compound. The imidazole core is a known pharmacophore, and the nitroalkyl group could influence activity, selectivity, and metabolic stability.
Synthetic Methodology: Using the compound as a versatile building block. The nitro group could be reduced to an amine, creating a diamine ligand, or converted to a ketone via the Nef reaction, opening pathways to more complex heterocyclic systems.
Materials Science: Exploring its use as a precursor to energetic materials or novel ionic liquids, given the presence of both the nitro group and the imidazole ring.
The development of multicomponent reactions that can construct complex imidazoles, sometimes incorporating nitroalkanes, represents another promising avenue for synthesizing related structures. rsc.org
Data Tables
Given the limited specific data for 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-, the following tables provide data for closely related and representative parent compounds.
Table 1: Physical and Chemical Properties of 1-Methylimidazole This table presents key properties for the N-substituted parent heterocycle.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₂ | wikipedia.orgnih.gov |
| Molar Mass | 82.10 g/mol | wikipedia.orgnih.gov |
| Appearance | Colorless to yellow liquid | nih.gov |
| Density | 1.03 g/cm³ | wikipedia.org |
| Melting Point | -6 °C | wikipedia.orgnih.gov |
| Boiling Point | 198 °C | wikipedia.org |
| pKa of Conjugate Acid | 7.4 | wikipedia.org |
Table 2: Properties of 1-Methyl-5-nitro-1H-imidazole This table presents properties for a representative nitroimidazole derivative.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅N₃O₂ | researchgate.net |
| Crystal Structure Detail | The nitro group is twisted relative to the imidazole ring by a dihedral angle of 5.60°. | researchgate.net |
| Key Synthetic Route | Nitration of 1-methylimidazole. | researchgate.net |
| Biological Context | Nitroimidazole derivatives are widely investigated for their biological activity. | researchgate.net |
Compound Index
Properties
IUPAC Name |
1-(2-nitropropan-2-yl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-6(2,9(10)11)8-4-3-7-5-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDKZODYLWRQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(N1C=CN=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556876 | |
| Record name | 1-(2-Nitropropan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117376-97-3 | |
| Record name | 1-(2-Nitropropan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Imidazole, 1 1 Methyl 1 Nitroethyl and Analogous Structures
Direct N-Alkylation Approaches
The most straightforward conceptual approach to synthesizing 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- involves the direct formation of a bond between a nitrogen atom of the imidazole (B134444) ring and the tertiary carbon of a 1-methyl-1-nitroethyl precursor. This method hinges on the nucleophilicity of the imidazole nitrogen attacking an electrophilic alkyl source.
Alkylation of Imidazole Ring with Nitroalkyl Precursors
The N-alkylation of imidazole and its derivatives is a well-established transformation. Typically, this involves reacting the imidazole with an alkyl halide in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. google.combrieflands.com For the synthesis of the title compound, a suitable precursor would be a 2-halo-2-nitropropane, such as 2-bromo-2-nitropropane (B1585095) or 2-chloro-2-nitropropane.
The general reaction scheme involves the deprotonation of imidazole by a base, followed by nucleophilic attack of the resulting imidazolate anion on the alkyl halide. Various bases and solvents can be employed, with combinations like sodium hydride in THF or potassium carbonate in acetonitrile (B52724) or DMF being common. uclouvain.be Phase-transfer catalysis (PTC) has also been effectively used for the N-alkylation of imidazoles, sometimes even in the absence of a solvent. brieflands.com
Studies on the N-alkylation of substituted nitroimidazoles, such as 2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole, have been conducted to produce potential antibacterial agents. nih.govresearchgate.net These studies demonstrate that the core reaction is feasible on imidazole rings already bearing a nitro group. For instance, the synthesis of N-alkylated 2-methyl-4-nitroimidazoles has been successfully carried out. nih.gov
Considerations of Regioselectivity and Stereochemistry
When using an unsymmetrically substituted imidazole as the starting material, the issue of regioselectivity becomes paramount. The imidazole anion is an ambident nucleophile, and alkylation can occur at either of the two ring nitrogens. otago.ac.nz For a 4(5)-substituted imidazole, this results in a mixture of 1,4- and 1,5-disubstituted products.
Several factors influence the regiochemical outcome of N-alkylation:
Steric Effects : Both the substituents on the imidazole ring and the steric bulk of the alkylating agent play a significant role. otago.ac.nz An increase in the size of the incoming electrophile generally favors alkylation at the less-hindered nitrogen atom. otago.ac.nz The 1-methyl-1-nitroethyl group is a tertiary alkyl group and is thus sterically demanding, which would strongly direct the alkylation to the less sterically hindered nitrogen of a substituted imidazole.
Electronic Effects : Electron-withdrawing groups, such as the nitro group, deactivate the imidazole ring towards electrophilic attack. In basic media, these groups render the more distant nitrogen atom the preferred site of alkylation. otago.ac.nz For example, in the alkylation of 4-nitroimidazole, the reaction favors substitution at the N-1 position.
Reaction Conditions : The choice of solvent, base, and temperature can significantly alter the ratio of regioisomers. beilstein-journals.org For instance, alkylation of 4-nitro- and 5-nitroimidazoles showed that heating the reaction to 60°C in acetonitrile with K₂CO₃ as the base provided good yields of the N-alkylated products. In some cases, zeolite catalysts have been used to achieve regioselective N-alkylation with alcohols. rsc.org
Given that the target compound, 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-, is unsubstituted on the ring, regioselectivity is not a concern if starting from imidazole itself. However, if building upon a pre-functionalized imidazole, these considerations are critical. The target molecule itself does not possess a chiral center on the 1-methyl-1-nitroethyl group, so stereochemical considerations at this position are not applicable.
Table 1: Influence of Reaction Conditions on the Alkylation of 4-Nitroimidazole
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Ethyl Bromoacetate | K₂CO₃ | CH₃CN | 60°C | 85 | |
| Ethyl Bromoacetate | K₂CO₃ | DMSO | Room Temp | 55 | |
| Benzyl Bromide | K₂CO₃ | CH₃CN | 60°C | 81 | |
| Benzyl Bromide | KOH | DMSO | Room Temp | 42 | |
| Allyl Bromide | K₂CO₃ | CH₃CN | 60°C | 78 |
Cyclization Reactions for Imidazole Ring Formation Incorporating Nitroalkyl Fragments
An alternative to functionalizing a pre-existing imidazole ring is to construct the ring from acyclic precursors that already contain the desired N-substituent. This approach offers a high degree of control over the substitution pattern.
Radziszewski Reaction and its Modern Adaptations
The Debus-Radziszewski imidazole synthesis is a classic and versatile multi-component reaction (MCR) that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). scribd.comslideshare.net A key adaptation of this reaction involves substituting a primary amine for one equivalent of ammonia, which results in the formation of an N-1 substituted imidazole. en-academic.com
To synthesize 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-, this modified Radziszewski reaction could theoretically employ 1-amino-1-methyl-1-nitroethane as the primary amine component. The other reactants would be glyoxal (B1671930) (a 1,2-dicarbonyl) and formaldehyde (B43269) (an aldehyde).
The reaction proceeds in two main stages:
Condensation of the dicarbonyl compound (glyoxal) with the primary amine and ammonia to form a diimine intermediate.
Condensation of this diimine with the aldehyde (formaldehyde) to yield the final N-substituted imidazole. scribd.com
Modern adaptations of the Radziszewski synthesis have focused on improving yields and making the process more environmentally friendly, for instance by using microwave irradiation or various catalysts. researchgate.net This MCR is used commercially to produce a number of imidazoles. scribd.com
Multi-Component Reaction Strategies for Imidazole Synthesis
The Radziszewski reaction is a prime example of an MCR, a class of reactions where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. bohrium.comnih.gov MCRs are highly valued for their atom economy and efficiency in building molecular complexity. bohrium.com
Recent advances have provided novel MCRs for imidazole synthesis that can incorporate nitroalkane fragments. One such strategy involves a copper-catalyzed reaction between an imidamide, a carboxylic acid, and a nitroalkane. rsc.org This three-bond forming reaction allows for the introduction of a substituent at the C-5 position derived from the nitroalkane. While this specific protocol leads to a C-5 substituted imidazole rather than an N-1 substituted one, it demonstrates the principle of integrating nitroalkanes directly into imidazole ring formation via MCRs. The proposed mechanism involves the condensation of the imidamide with an aldehyde (formed in situ from the carboxylic acid), followed by the addition of the nitroalkane anion to the resulting imine, and subsequent cyclization. rsc.org
Table 2: Example of a Multi-Component Reaction for Imidazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |
| Imidamide | Carboxylic Acid | Nitroalkane | Copper | 1,2,4,5-Tetrasubstituted Imidazole | rsc.org |
| Benzil | Aldehyde | Ammonium Acetate | CuI | 2,4,5-Trisubstituted Imidazole | nih.gov |
| 1,2-Diketone | Aldehyde | Amine / NH₄OAc | HBF₄–SiO₂ | 1,2,4,5-Tetrasubstituted Imidazole | rsc.org |
Functional Group Interconversion Strategies Involving Nitroalkanes
Functional group interconversion (FGI) provides an indirect route to the target molecule. This strategy involves creating an imidazole with a different, more easily installed functional group at the N-1 position, which is then chemically transformed into the 1-methyl-1-nitroethyl group.
A plausible FGI approach could involve the Henry reaction (or nitro-aldol reaction). tandfonline.com This reaction creates a carbon-carbon bond between a nitroalkane and a carbonyl compound. tandfonline.com One could envision a synthetic sequence starting with an N-1 substituted imidazole bearing a carbonyl group.
For example, a potential pathway could be:
Synthesis of 1-(formylmethyl)-1H-imidazole or 1-acetyl-1H-imidazole.
A base-catalyzed Henry reaction between the N-1 substituted imidazole-carbonyl compound and a nitroalkane like 2-nitropropane. Imidazole itself has been shown to be an effective catalyst for the Henry reaction. tandfonline.comtandfonline.com This would form an intermediate β-nitro alcohol, such as 1-(1H-imidazol-1-yl)-2-methyl-2-nitropropan-1-ol.
Subsequent chemical modification of the alcohol group (e.g., deoxygenation) would be required to arrive at the final target structure.
This strategy highlights how known reactions of nitroalkanes can be creatively combined with imidazole chemistry to build complex side chains on the heterocyclic core. The synthesis of related structures, like ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, shows that complex side chains can be built upon the imidazole scaffold. jocpr.com
Introduction of Nitro Group via Nitration of Alkyl Moieties
Direct nitration of an alkyl substituent on the imidazole nitrogen, particularly a tertiary carbon as in 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-, presents a significant synthetic challenge. The imidazole ring itself is susceptible to nitration, and controlling the regioselectivity to favor the alkyl side chain over the aromatic ring is difficult. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, are typically used for the nitration of the imidazole ring, yielding 5-nitroimidazole. patsnap.com The direct nitration of N-substituted imidazoles often results in a mixture of 4-nitro and 5-nitro isomers on the imidazole ring. researchgate.net
While direct C-H nitration of alkanes is known, it often requires harsh conditions and lacks selectivity, leading to a mixture of products. For instance, vapor-phase nitration of alkanes is a high-temperature process that results in a variety of nitrated and oxidized products. nih.gov More recent methods for C-H nitration of N-heterocycles have been developed, but these often target specific positions on the heterocyclic ring itself rather than the alkyl substituents. nih.govmdpi.com
Given these challenges, the direct nitration of an N-alkyl group, especially a tertiary one, on an imidazole is not a commonly reported or high-yielding strategy. The reactivity of the imidazole ring generally directs nitration to the heterocyclic core.
Transformations of Pre-existing Functional Groups to Nitroalkyl
A more viable approach to synthesizing N-substituted nitroalkyl imidazoles involves the transformation of other functional groups on the N-alkyl side chain into a nitro group. A common precursor is the corresponding aminoalkyl derivative. The oxidation of primary amines to nitro compounds is a well-established transformation. chemicalbook.com For the synthesis of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-, a potential precursor would be 1-(1-amino-1-methylethyl)-1H-imidazole. The oxidation of this tertiary amine precursor to the corresponding tertiary nitro compound can be achieved using various oxidizing agents. One common reagent for the oxidation of tertiary alkyl amines to tertiary nitroalkanes is potassium permanganate (B83412) (KMnO₄).
| Precursor Functional Group | Target Functional Group | Reagents and Conditions | Reference |
| Primary Amine (R-CH₂NH₂) | Primary Nitroalkane (R-CH₂NO₂) | 1. Caro's acid (H₂SO₅) or trifluoroperacetic acid. | chemicalbook.com |
| Tertiary Amine (R₃C-NH₂) | Tertiary Nitroalkane (R₃C-NO₂) | Aqueous Potassium Permanganate (KMnO₄) | |
| Oxime (R₂C=NOH) | Nitroalkane (R₂CHNO₂) | Peroxytrifluoroacetic acid | wikipedia.org |
| Alkyl Halide (R-X) | Nitroalkane (R-NO₂) | Silver nitrite (B80452) (AgNO₂), Sodium nitrite (NaNO₂) in DMF or PEG 400 | wikipedia.orgnih.govhumanjournals.com |
Catalytic Methods in the Synthesis of N-Substituted Nitroalkyl Imidazoles
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex organic molecules, including N-substituted nitroalkyl imidazoles.
Transition Metal Catalysis
Transition metal catalysis can be employed in several ways for the synthesis of these target molecules. One approach is the N-alkylation of a nitroimidazole with a suitable alkyl halide, which can be facilitated by a transition metal catalyst. Copper-catalyzed N-arylation and N-alkylation of imidazoles are well-known reactions. scirp.orgmit.edu For example, a pre-formed nitroimidazole can be alkylated with a tertiary alkyl halide in the presence of a copper catalyst.
Another strategy involves the construction of the C-nitro bond itself. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of nitroaromatic compounds from aryl halides and a nitro source. humanjournals.com While less common for aliphatic systems, similar strategies could potentially be adapted. A photoredox-nickel dual-catalyzed method has been reported for the C-alkylation of secondary nitroalkanes to form tertiary nitroalkanes, which could be a viable route to the 1-(1-methyl-1-nitroethyl) moiety before its attachment to the imidazole ring.
| Catalytic Method | Reactants | Catalyst System | Product Type | Reference |
| N-Arylation | Imidazole, Aryl Iodide | CuI, K₃PO₄ | N-Arylimidazole | scirp.org |
| N-Arylation | Unsymmetric Imidazoles, Aryl Halides/Triflates | Pd₂(dba)₃, Ligand | N(1)-Aryl Imidazole | mit.edu |
| C-Alkylation of Nitroalkanes | Secondary Nitroalkane, Alkyl Iodide | Nickel and Photoredox Catalyst | Tertiary Nitroalkane | |
| Ipso-Nitration of Arylboronic Acids | Arylboronic Acid, N-Nitrosaccharin | Ru(bpy)₃(PF₆)₂ | Nitroarene | google.com |
Organocatalysis
Organocatalysis provides a metal-free alternative for the synthesis of chiral and complex molecules. Imidazole and its derivatives can themselves act as organocatalysts in various transformations. ias.ac.inrsc.orgdocumentsdelivered.com In the context of synthesizing N-substituted nitroalkyl imidazoles, organocatalysis can be particularly useful for the enantioselective introduction of the nitroalkyl group.
The conjugate addition of nitroalkanes to α,β-unsaturated carbonyls, catalyzed by chiral secondary amines (e.g., prolinol derivatives), is a powerful method for creating stereogenic centers. semanticscholar.org This approach could be used to construct a chiral nitroalkyl side chain which is then attached to the imidazole nitrogen. Furthermore, organocatalytic methods for the synthesis of nitro compounds are continually being developed, offering milder and more selective alternatives to traditional methods. semanticscholar.org
| Organocatalytic Reaction | Reactants | Catalyst | Product Type | Reference |
| Conjugate Addition | Nitroalkane, α,β-Unsaturated Aldehyde | Diphenylprolinol silyl (B83357) ether | γ-Nitroaldehyde | semanticscholar.org |
| Aza-Henry Reaction | N-Boc imine, Nitroalkane | Dinuclear zinc-AzePhenol complex | β-Nitroamine | google.com |
| Michael Addition | Nitroalkane, α,β-Unsaturated Ketone | Helical peptide foldamers | Michael adduct | google.com |
| Multicomponent Reaction | Aldehyde, Malononitrile, Phthalhydrazide | Imidazole | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | ias.ac.in |
Challenges and Innovations in Scalable Synthesis
The scalable synthesis of any pharmaceutical or specialty chemical presents a unique set of challenges, and 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- and its analogs are no exception.
One of the primary challenges is the management of potentially hazardous reagents and intermediates. Nitration reactions are often highly exothermic and require careful temperature control to prevent runaway reactions and the formation of undesirable byproducts. The use of strong acids like sulfuric and nitric acid on an industrial scale necessitates specialized equipment and handling procedures. patsnap.comgoogle.com
The synthesis of tertiary nitroalkanes, such as the 1-(1-methyl-1-nitroethyl) moiety, can be challenging due to steric hindrance. Reactions that proceed well for primary or secondary analogs may be sluggish or fail completely for tertiary systems. Furthermore, tertiary nitro compounds can be prone to elimination reactions under certain conditions, leading to the formation of nitroalkenes.
Innovations in scalable synthesis often focus on improving safety, efficiency, and sustainability. The development of catalytic methods, both transition metal-based and organocatalytic, is a key area of innovation. These methods can lead to milder reaction conditions, higher selectivities, and reduced waste generation. mdpi.commdpi.com The use of flow chemistry is another significant innovation, offering superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic or hazardous reactions like nitration. ias.ac.in
For nitroimidazole drugs, process development often focuses on improving the regioselectivity of the N-alkylation step and ensuring the final product's purity and stability. sci-hub.stmdpi.com The development of robust crystallization procedures is also critical for isolating the desired polymorph and ensuring consistent product quality on a large scale.
Chemical Reactivity and Mechanistic Investigations of 1h Imidazole, 1 1 Methyl 1 Nitroethyl
Reactions Involving the Imidazole (B134444) Nucleus
The imidazole ring is an electron-rich aromatic system, yet the attachment of the 1-(1-methyl-1-nitroethyl)- group at the nitrogen atom significantly modulates its reactivity.
Electrophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring is generally susceptible to electrophilic attack. However, in 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-, the N1-substituent exerts a strong electron-withdrawing effect, which deactivates the imidazole ring towards electrophilic substitution. This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts acylation more challenging compared to unsubstituted imidazole.
Electrophilic substitution on the imidazole ring typically occurs at the C4 or C5 positions. nih.govuobabylon.edu.iq The precise regioselectivity of substitution in this specific molecule would be influenced by the steric bulk of the N1-substituent, which could further hinder attack at the C5 position, potentially favoring substitution at the C4 position.
| Reaction Type | Reagents | Expected Outcome |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-(1-methyl-1-nitroethyl)-1H-imidazole or 5-Nitro-1-(1-methyl-1-nitroethyl)-1H-imidazole, likely requiring harsh conditions. |
| Halogenation | Br₂/FeBr₃ | 4-Bromo-1-(1-methyl-1-nitroethyl)-1H-imidazole, with potential for di- or tri-substituted products under forcing conditions. |
| Acylation | RCOCl/AlCl₃ | Friedel-Crafts acylation is expected to be difficult due to deactivation of the ring and potential complexation of the Lewis acid with the nitro group. |
Nucleophilic Attack and Ring Opening/Rearrangement Pathways
While the imidazole ring itself is electron-rich, the strong electron-withdrawing nature of the 1-(1-methyl-1-nitroethyl)- group can make the ring more susceptible to nucleophilic attack, particularly at the C2 position. nih.govyoutube.com Strong nucleophiles could potentially lead to ring-opening reactions. For instance, treatment with a strong base under harsh conditions might lead to cleavage of the imidazole ring. uobabylon.edu.iq
Furthermore, the presence of the nitro group opens up the possibility of intramolecular reactions. For example, under reductive conditions, the nitro group could be reduced to a nitroso or amino group, which could then potentially interact with the imidazole ring, leading to complex rearrangement or cyclization products.
Protonation and Deprotonation Equilibria and Their Influence on Reactivity
The imidazole ring contains a basic nitrogen atom (N3) that can be protonated. stackexchange.comyoutube.com The basicity of this nitrogen is reduced by the electron-withdrawing 1-(1-methyl-1-nitroethyl)- substituent. This decreased basicity will affect reactions that are catalyzed by acid, as the protonated form of the imidazole will be less favored.
Conversely, the N-H proton of an unsubstituted imidazole is weakly acidic. In 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-, this position is blocked. However, the protons on the methyl groups of the substituent could potentially be abstracted by a very strong base, leading to the formation of a carbanion.
The protonation state of the imidazole ring can have a significant impact on its reactivity. acs.org Protonation of the N3 position would further deactivate the ring towards electrophilic attack but could activate it towards nucleophilic attack.
Reactivity of the 1-(1-methyl-1-nitroethyl)- Substituent
The reactivity of the substituent is largely centered around the nitro group and the tertiary carbon atom.
Reactions of the Nitro Group: Reduction, Denitration, and Cycloaddition Reactions (e.g., Michael Addition)
The nitro group is a versatile functional group that can undergo a variety of transformations. wiley.comnih.gov
Reduction: The nitro group can be reduced to a variety of other functional groups, including nitroso, hydroxylamino, and amino groups. The choice of reducing agent determines the final product. nih.govniscpr.res.incommonorganicchemistry.comwikipedia.org For example, catalytic hydrogenation (e.g., with H₂/Pd-C) would likely reduce the nitro group to an amine. Milder reducing agents, such as zinc in the presence of an acid, could potentially lead to the formation of the corresponding hydroxylamine. commonorganicchemistry.comwikipedia.org
| Reducing Agent | Product |
| H₂/Pd-C | 1-(1-Amino-1-methylethyl)-1H-imidazole |
| Zn/CH₃COOH | 1-(1-Hydroxylamino-1-methylethyl)-1H-imidazole |
| LiAlH₄ | 1-(1-Amino-1-methylethyl)-1H-imidazole |
Denitration: Under certain conditions, the nitro group can be removed entirely in a process known as denitration. This can sometimes be achieved by radical reactions or by treatment with strong reducing agents. nih.gov
Cycloaddition Reactions: While the nitro group itself does not typically participate directly in cycloadditions, it can be converted to a nitrone, which can then undergo [3+2] cycloaddition reactions with alkenes. wikipedia.orgchem-station.comuchicago.edu This would require initial transformation of the nitro group, for example, through partial reduction and condensation. The resulting isoxazolidine (B1194047) products can be valuable synthetic intermediates.
Reactions at the Tertiary Carbon Center of the Ethyl Group
The tertiary carbon atom of the 1-(1-methyl-1-nitroethyl)- substituent is sterically hindered, which limits its reactivity. However, under certain conditions, reactions at this center may be possible.
Nucleophilic Substitution: Direct nucleophilic substitution at the tertiary carbon is unlikely due to steric hindrance and the presence of the electron-withdrawing nitro group, which would destabilize any potential carbocation intermediate.
Elimination Reactions: If a suitable leaving group were present at the tertiary carbon, elimination reactions could potentially occur to form an alkene. However, in the parent molecule, the nitro group is not a good leaving group.
It is important to note that the reactivity of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- is complex and can be influenced by a variety of factors, including the reaction conditions, the nature of the reagents, and the presence of catalysts. Further experimental studies would be necessary to fully elucidate the chemical behavior of this compound.
Following a comprehensive search of scientific literature and databases, no specific research findings were located for the chemical compound 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- that address the topics outlined in the request. Information regarding its chemical reactivity, mechanistic investigations, conformational dynamics, steric effects, intermolecular interactions, aggregation behavior, or the kinetics and thermodynamics of its reactions is not available in the public domain based on the conducted searches.
The search results yielded information on related but structurally distinct compounds, such as 1-methylimidazole (B24206) and various nitro-substituted imidazoles. However, per the instructions to focus solely on 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- , this information cannot be used to construct the requested article.
Therefore, it is not possible to generate the detailed, scientifically accurate article with the specified structure and content due to the absence of published research on this particular compound.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. High-resolution NMR would provide detailed information about the chemical environment, connectivity, and spatial arrangement of the atoms within the 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- molecule.
Detailed Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectra would be the first step in the structural analysis.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring and the methyl groups of the 1-methyl-1-nitroethyl substituent. The chemical shifts (δ) of the imidazole protons would indicate their electronic environment, while the integration of the signals would confirm the number of protons in each unique environment. The multiplicity (singlet, doublet, triplet, etc.) of the signals would reveal the number of neighboring protons, providing crucial connectivity information.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the imidazole ring from the sp³-hybridized carbons of the substituent. The presence of the nitro group would be expected to significantly influence the chemical shift of the quaternary carbon to which it is attached.
Table 1: Hypothetical ¹H NMR Data for 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Imidazole H-2 | Singlet | 1H | |
| Imidazole H-4 | Singlet | 1H | |
| Imidazole H-5 | Singlet | 1H |
Table 2: Hypothetical ¹³C NMR Data for 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-
| Carbon Assignment | Hypothetical Chemical Shift (ppm) |
|---|---|
| Imidazole C-2 | |
| Imidazole C-4 | |
| Imidazole C-5 | |
| Quaternary C (C(CH₃)₂NO₂) | |
| -CH₃ (methyl) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the ¹H and ¹³C signals and to determine the complete bonding framework and spatial relationships, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between adjacent protons, although in this specific molecule, most protons are expected to be singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the 1-(1-methyl-1-nitroethyl) substituent and the nitrogen atom of the imidazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, providing insights into the molecule's conformation and the stereochemical arrangement of the substituents.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- would be expected to show characteristic absorption bands for the C-H stretching of the imidazole ring and the methyl groups, C=N and C=C stretching vibrations within the imidazole ring, and, most notably, strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂).
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the nitro group and the breathing modes of the imidazole ring are often strong in the Raman spectrum.
Table 3: Hypothetical Vibrational Spectroscopy Data for 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-
| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
|---|---|---|
| Imidazole C-H Stretch | ||
| Aliphatic C-H Stretch | ||
| C=N Stretch (Imidazole) | ||
| C=C Stretch (Imidazole) | ||
| NO₂ Asymmetric Stretch |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would in turn confirm the elemental composition and molecular formula (C₆H₉N₃O₂). The fragmentation pattern observed in the mass spectrum would provide valuable clues about the structure of the molecule. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the methyl groups (CH₃), and cleavage of the bond between the imidazole ring and the substituent.
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- be obtained, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous picture of the molecular geometry.
For comparison, the crystal structure of the related compound, 1-methyl-5-nitro-1H-imidazole, has been reported. nih.govresearchgate.netnih.gov In this isomer, the nitro group is twisted with respect to the imidazole ring. nih.govresearchgate.netnih.gov
Analysis of Molecular Conformation and Dihedral Angles
Table 4: Hypothetical X-ray Crystallography Data for 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | |
| Space Group | |
| Unit Cell Dimensions | |
| Bond Lengths (Å) | |
| Bond Angles (°) |
Based on the available search results, detailed crystallographic and spectroscopic data specifically for the compound 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- is not available. The search results pertain to structurally related but distinct compounds, such as 1-methyl-5-nitro-1H-imidazole.
Therefore, it is not possible to generate the requested article section on "Intermolecular Hydrogen Bonding and Packing Motifs" for the specified compound "1H-Imidazole, 1-(1-methyl-1-nitroethyl)-".
To provide an article that is scientifically accurate, it is imperative to have data on the exact compound of interest. Without such data, any discussion of intermolecular interactions and crystal packing would be speculative and not meet the required standard of a professional, authoritative article.
Theoretical and Computational Chemistry of 1h Imidazole, 1 1 Methyl 1 Nitroethyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These in silico methods are used to predict molecular structure, reactivity, and various spectroscopic characteristics before a compound is ever synthesized in a lab. cuny.edu For a novel compound like 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- , these calculations would provide the first glimpse into its chemical nature.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process computationally finds the coordinates of the nuclei that correspond to the lowest energy, and therefore the most stable, conformation of the molecule.
Methodology: This is typically achieved using Density Functional Theory (DFT), a popular quantum chemical method that balances accuracy with computational cost. nih.gov A common approach involves selecting a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to perform the calculations. nih.govresearchgate.net The software iteratively adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is found, which is confirmed by calculating vibrational frequencies to ensure it is a true minimum.
Expected Insights: The output of this calculation would be the optimized molecular structure, providing precise theoretical values for all bond lengths and angles. For 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- , this would reveal the spatial relationship between the planar imidazole (B134444) ring and the bulky, flexible 1-methyl-1-nitroethyl substituent.
Hypothetical Data Table for Optimized Geometry: This table illustrates the type of data that would be generated from a geometry optimization calculation. The values are for illustrative purposes only.
| Parameter | Atom Connections | Theoretical Value |
| Bond Length | N1-C(ethyl) | ~1.48 Å |
| C(ethyl)-C(methyl) | ~1.54 Å | |
| C(ethyl)-N(nitro) | ~1.55 Å | |
| N(nitro)-O | ~1.22 Å | |
| Bond Angle | C2-N1-C(ethyl) | ~125° |
| N1-C(ethyl)-N(nitro) | ~109° | |
| Dihedral Angle | C5-N1-C(ethyl)-N(nitro) | ~85° |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)
With an optimized geometry, a detailed analysis of the molecule's electronic structure can be performed to understand its reactivity.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical behavior. The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). researchgate.net The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. This reveals how electron density is distributed across the molecule, identifying atoms that are electron-rich or electron-poor.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. ijsrset.com It uses a color scale to highlight regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For the title compound, the MEP would likely show negative potential around the nitro group's oxygen atoms and the N3 atom of the imidazole ring, indicating these as potential sites for interaction with electrophiles. researchgate.netijsrset.com
Hypothetical FMO Data Table: This table illustrates the type of data that would be generated from an electronic structure analysis. The values are for illustrative purposes only.
| Parameter | Value (eV) |
| HOMO Energy | -7.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.7 |
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts, when compared to experimental spectra, help in the definitive assignment of each peak to a specific atom in the molecule.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies allows for the prediction of an infrared (IR) and Raman spectrum. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as the N-O symmetric stretch of the nitro group or the C-H bending of the imidazole ring. This aids in the interpretation of experimental spectra and confirms the presence of specific functional groups. nih.gov
Reaction Pathway Modeling and Transition State Characterization
This area of computational chemistry investigates the mechanism of chemical reactions. For 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- , researchers could model its synthesis, potential decomposition pathways, or its reactions with other molecules. The process involves identifying the reactants, products, and any intermediates, and then locating the transition state (TS)—the high-energy structure that connects them. cuny.edu By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) for the reaction can be determined, providing a quantitative measure of the reaction rate. researchgate.net This offers deep mechanistic insights that are often challenging to probe through experiments alone.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum mechanics looks at a static, minimum-energy structure, molecular dynamics (MD) simulations model the real-world motion of atoms and molecules over time. nih.gov
Methodology: An MD simulation would treat the atoms as balls and the bonds as springs, using a "force field" to define the energies of these interactions. The simulation calculates the forces on each atom and solves the equations of motion to track their positions and velocities over a set period, typically nanoseconds to microseconds. ijsrset.comajchem-a.com
Expected Insights: For 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- , an MD simulation could explore its conformational landscape, revealing how the 1-methyl-1-nitroethyl group rotates and flexes in relation to the imidazole ring. Furthermore, by placing the molecule in a simulation box filled with solvent molecules (e.g., water), MD can be used to study solvation, predicting how the molecule interacts with its environment and providing clues about its solubility. nih.govijsrset.com
Quantitative Structure-Reactivity Relationship (QSRR) Studies
QSRR is a statistical modeling technique used to predict the reactivity of a chemical based on its structural properties. researchgate.net If a series of related imidazole compounds were synthesized and their reactivity in a specific reaction was measured experimentally, a QSRR model could be constructed.
Methodology: The model would use mathematical equations, such as multiple linear regression, to create a correlation between the observed reactivity and various calculated molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, specific atomic charges). researchgate.netmdpi.com
Expected Insights: Once a reliable QSRR model is established, it could be used to predict the reactivity of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- without needing to perform the actual experiment. nih.gov This approach is a powerful tool in chemical research for screening large numbers of potential compounds and prioritizing those with the most promising characteristics for synthesis. researchgate.net
Applications in Chemical Sciences and Advanced Materials
Role as a Synthetic Intermediate for Complex Molecules
Nitroalkanes are well-established as valuable intermediates in organic synthesis, capable of undergoing a variety of transformations. wiley.comunicam.it The nitro group can be converted into other functional groups such as amines or carbonyls, and the adjacent carbon atom can participate in carbon-carbon bond-forming reactions. wiley.comunicam.itnih.gov The imidazole (B134444) nucleus, a common scaffold in many biologically active compounds and functional materials, further enhances the synthetic utility of this molecule. tsijournals.comresearchgate.net
The compound 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- could serve as a precursor to a range of more complex heterocyclic systems. For instance, the nitro group could be reduced to an amine, yielding a diamine derivative suitable for the synthesis of novel macrocycles or polymers. Furthermore, the inherent reactivity of the imidazole ring allows for further functionalization. wikipedia.org
Table 1: Potential Synthetic Transformations of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-
| Starting Material | Reagents and Conditions | Product | Potential Application of Product |
| 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- | Reduction (e.g., H₂, Pd/C) | 1-(1-Amino-1-methylethyl)-1H-imidazole | Precursor for polyamides, chelating agent |
| 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- | Nef Reaction (base, then acid) | Acetone and 1H-Imidazole | Cleavage to simpler building blocks |
| 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- | Alkylation at N3 | 1,3-Disubstituted imidazolium (B1220033) salt | Precursor for N-heterocyclic carbenes, ionic liquids |
This table is illustrative and based on the general reactivity of nitroalkanes and imidazoles.
Potential as a Ligand in Coordination Chemistry and Catalysis
The imidazole moiety is a well-known ligand in coordination chemistry, capable of binding to a wide array of metal centers through its nitrogen atoms. rsc.orgmdpi.com The specific substitution on the imidazole ring in 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- opens up further possibilities, particularly in the realm of N-heterocyclic carbenes (NHCs).
N-heterocyclic carbenes have emerged as a powerful class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties and the stability they impart to metal complexes. scripps.edupageplace.de NHCs are typically generated from the deprotonation of the corresponding N,N'-disubstituted imidazolium salts. researchgate.netresearchgate.netorientjchem.org
To function as an NHC precursor, 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- would first undergo quaternization at the N3 position with a suitable alkyl or aryl halide. Subsequent deprotonation of the resulting imidazolium salt at the C2 position would yield a novel NHC. The 1-(1-methyl-1-nitroethyl) substituent would be expected to exert a significant steric and electronic influence on the properties of the resulting NHC ligand and its metal complexes.
Exploration in Materials Science (e.g., Ionic Liquids, Polymers, Frameworks)
The unique combination of a charged imidazolium core (in its quaternized form) and a polar nitro group makes derivatives of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- interesting candidates for new materials.
The imidazolium salt precursor to the NHC could itself function as an ionic liquid . Ionic liquids are salts with low melting points that are finding applications as green solvents and electrolytes. The nature of the substituent and the counter-anion would determine the physical properties of the resulting ionic liquid.
In the realm of polymers , the imidazole ring could be incorporated into a polymer backbone or as a pendant group. The nitro group could be used as a handle for further polymer functionalization or to influence the polymer's properties, such as its thermal stability or solubility.
Furthermore, the imidazole nitrogen atoms are excellent donor sites for the construction of metal-organic frameworks (MOFs) . rsc.org By using a suitably functionalized derivative of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- as an organic linker, it may be possible to synthesize novel MOFs with tailored pore sizes and functionalities, potentially for applications in gas storage or catalysis.
Use as a Probe in Fundamental Chemical Research
The compound 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- and its derivatives could serve as valuable molecular probes for fundamental chemical research. For example, studying the pKa of the C2 proton in the corresponding imidazolium salt would provide insight into the electronic effects of the 1-(1-methyl-1-nitroethyl) substituent.
Table 2: Predicted Spectroscopic and Physicochemical Properties
| Property | Predicted Characteristic | Rationale |
| ¹H NMR (C2-H of Imidazolium Salt) | Downfield shift | The C2-H is acidic, and its chemical shift is sensitive to the electronic environment. |
| pKa (C2-H of Imidazolium Salt) | ~18-22 | Typical range for imidazolium salts, with the nitro group potentially having a slight acidifying effect. |
| IR Spectrum (NO₂) | Strong absorptions ~1550 and 1350 cm⁻¹ | Characteristic asymmetric and symmetric stretching frequencies for a nitro group. |
This table presents predicted data based on known values for similar compounds and is intended for illustrative purposes.
By synthesizing and characterizing this molecule and its derivatives, researchers could gain a deeper understanding of structure-property relationships in heterocyclic chemistry, which could inform the design of new catalysts, materials, and biologically active molecules.
Synthesis and Chemical Characterization of Analogues and Derivatives
Systematic Structural Modifications of the Nitroethyl Moiety
Modifications to the 1-(1-methyl-1-nitroethyl) side chain are crucial for tuning the properties of the molecule. These changes can be categorized by variations in the alkyl component and by alteration of the nitro group.
The N-alkylation of imidazole (B134444) and its derivatives can be accomplished using various alkylating agents, allowing for the introduction of diverse alkyl chains. nih.gov The reaction of imidazole with different nitroalkyl halides would yield analogues with varying chain lengths and branching patterns on the nitro-substituted carbon. For instance, using 1-nitro-1-propyl halide or 2-nitro-2-butyl halide would result in analogues with longer or more branched alkyl chains, respectively.
The rate and success of these alkylation reactions can be influenced by the structure of the alkylating agent. Studies on the N-alkylation of imidazoles have shown that the antibacterial effects of 1-alkylimidazole derivatives increase as the number of carbons in the alkyl chain increases up to nine carbons. nih.gov
Table 1: Hypothetical Analogues with Varied Alkyl Chains
| Compound Name | Alkylating Agent Precursor | Potential Synthetic Method |
|---|---|---|
| 1-(1-Nitroethyl)-1H-imidazole | 1-Halo-1-nitroethane | N-alkylation of imidazole |
| 1-(1-Nitropropyl)-1H-imidazole | 1-Halo-1-nitropropane | N-alkylation of imidazole |
| 1-(1-Methyl-1-nitropropyl)-1H-imidazole | 2-Halo-2-nitrobutane | N-alkylation of imidazole |
This table presents hypothetical analogues and their potential synthesis routes based on established N-alkylation methodologies.
The nitro group is a strong electron-withdrawing group, and its replacement with other functionalities can significantly alter the electronic properties of the molecule.
Cyano Group: The synthesis of 1-(1-cyano-1-methylethyl)-1H-imidazole would involve the N-alkylation of imidazole with a precursor like 2-halo-2-cyanopropane. The synthesis of various N-substituted cyanoimidazoles has been reported. prepchem.comnih.gov For instance, 2-cyano-1-(3-thienylmethyl)-1H-imidazole was synthesized by reacting 1-(3-thienylmethyl)-1H-imidazole with cyanogen (B1215507) chloride followed by treatment with triethylamine. prepchem.com
Sulfonyl Group: An analogue such as 1-(1-methyl-1-(methylsulfonyl)ethyl)-1H-imidazole could be synthesized. The synthesis of imidazole-1-sulfonyl azide (B81097) demonstrates the attachment of a sulfonyl group to the imidazole nitrogen, although in this case, the sulfur is directly attached to the nitrogen. nih.gov A more analogous synthesis would involve preparing a 2-halo-2-(methylsulfonyl)propane and reacting it with imidazole.
Other Reductions/Replacements: The nitro group on aliphatic compounds can be reduced to amines or oximes using various reagents like catalytic hydrogenation or metal chlorides. wikipedia.org It is also possible to replace the nitro group entirely. For example, hydrodenitration can replace the nitro group with hydrogen, and reactions with carbon nucleophiles can lead to C-C bond formation, displacing the nitro group. wikipedia.orgnih.govsemanticscholar.org The replacement of a nitro group with a boronic acid functionality has also been demonstrated in other aromatic systems. rsc.org
Table 2: Analogues with Modified Electron-Withdrawing Groups
| Compound Name | Electron-Withdrawing Group | Potential Synthetic Precursor for Alkylation |
|---|---|---|
| 1-(1-Cyano-1-methylethyl)-1H-imidazole | Cyano (-CN) | 2-Halo-2-cyanopropane |
| 1-(1-Methyl-1-(methylsulfonyl)ethyl)-1H-imidazole | Methylsulfonyl (-SO₂CH₃) | 2-Halo-2-(methylsulfonyl)propane |
This table presents hypothetical analogues with alternative electron-withdrawing groups and their potential synthetic precursors.
Substituent Effects on the Imidazole Ring
Introducing substituents onto the imidazole ring itself has profound effects on the molecule's reactivity and electronic properties.
The electronic nature of substituents on the imidazole ring significantly impacts its reactivity. otago.ac.nzrsc.org Electron-withdrawing groups, such as a nitro group, decrease the basicity of the nitrogen atoms and make the ring less susceptible to electrophilic attack. otago.ac.nzrsc.org Conversely, electron-donating groups would increase the ring's electron density and enhance its nucleophilicity.
Computational studies on nitroimidazole derivatives have shown that the basicity of the N3 atom and the dipole moment decrease with the presence of electron-withdrawing substituents. rsc.org The position of the substituent also matters; for example, a methyl group linked to the C2 position can cause major changes in physicochemical features and chemical reactivity. rsc.org
Table 3: Predicted Effects of Substituents on the Imidazole Ring of 1-(1-Methyl-1-nitroethyl)-1H-imidazole
| Substituent Position | Substituent Type | Predicted Effect on Ring Reactivity | Predicted Effect on N3 Basicity |
|---|---|---|---|
| C2 | -NO₂ | Decrease | Decrease |
| C4(5) | -NO₂ | Decrease | Decrease |
| C2 | -CH₃ | Increase | Increase |
| C4(5) | -CH₃ | Increase | Increase |
This table is based on general principles of substituent effects on the imidazole ring. otago.ac.nzrsc.org
In the N-alkylation of unsymmetrically substituted imidazoles, the formation of regioisomers is a key consideration. For a 4(5)-substituted imidazole, alkylation can occur at either the N1 or N3 position, leading to two different products. The ratio of these isomers is influenced by steric and electronic factors. researchgate.netotago.ac.nz
For instance, in the alkylation of 4-nitroimidazole, the reaction is regioselective, favoring alkylation at the N1 position. researchgate.net This is because the electron-withdrawing nitro group at the 4-position deactivates the adjacent N3 atom, making the more distant N1 atom more nucleophilic. otago.ac.nz Steric hindrance from the substituent also plays a significant role; larger substituents tend to direct the incoming alkyl group to the less hindered nitrogen atom. otago.ac.nz
In the case of synthesizing a substituted version of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- , for example, starting with 4-nitroimidazole, the alkylation with a 2-halo-2-nitropropane would be expected to predominantly yield 1-(1-Methyl-1-nitroethyl)-4-nitro-1H-imidazole .
Comparative Synthetic Methodologies for Analogues
Several methods can be employed for the synthesis of N-substituted imidazoles, each with its own advantages and limitations. rsc.orgrsc.orgnih.gov
Classical N-Alkylation: This is the most direct method, involving the reaction of an imidazole with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaOH) in a suitable solvent (e.g., acetonitrile (B52724), DMSO, DMF). researchgate.net This method is versatile but can sometimes lead to mixtures of regioisomers with unsymmetrical imidazoles. The choice of base and solvent can significantly impact the yield and regioselectivity. researchgate.net
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the N-alkylation of imidazoles under mild, room temperature conditions, often with high regioselectivity. researchgate.net
Metal-Catalyzed Reactions: Copper-catalyzed multicomponent reactions have been developed for the synthesis of highly substituted imidazoles. nih.gov While often used to construct the imidazole ring itself, metal catalysts can also be employed in cross-coupling reactions to introduce substituents.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the synthesis of imidazole derivatives, often leading to higher yields in shorter reaction times and under solvent-free conditions. nih.govsemanticscholar.org
The choice of synthetic methodology would depend on the specific analogue being synthesized, the availability of starting materials, and the desired scale and efficiency of the reaction. For simple N-alkylation to produce analogues of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- , classical N-alkylation or phase-transfer catalysis would likely be the most straightforward approaches.
Conformational and Tautomeric Studies of Related Structures
The imidazole ring is a dynamic system capable of existing in different tautomeric forms and adopting various conformations, which are crucial for its chemical reactivity and biological activity.
Tautomerism in Imidazoles
A key feature of the imidazole ring is annular tautomerism, where a proton can migrate between the two nitrogen atoms. researchgate.net This results in two tautomeric forms, often designated as the N1-H and N3-H tautomers (or π and τ tautomers). The relative stability of these tautomers is influenced by the nature and position of substituents on the imidazole ring. researchgate.netnih.gov For instance, in histidine-containing peptides, the microscopic pK values of the individual tautomers of the imidazole ring can be estimated using ¹H-NMR titration curves. nih.gov The molar ratios of the tautomers can then be calculated based on these microscopic pK values. nih.gov
While aromatic tautomers of imidazole are generally more stable, substitutions on the ring can reverse this stability. researchgate.net For example, substitution with certain groups can favor the existence of non-aromatic 2H-tautomers. researchgate.net
Conformational Analysis
The conformation of imidazole derivatives is determined by the spatial arrangement of their atoms, which can be influenced by intramolecular and intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the conformational preferences of these molecules. nih.govnih.govnih.gov
Potential energy surface (PES) scans can be performed to identify the lowest energy conformers by rotating specific bonds. nih.gov For example, in a study of two new imidazole derivatives, the conformer with the minimum energy was determined by analyzing the dihedral angle N30-C31-C34-N37. nih.gov
Furthermore, both tautomerism and pH can induce conformational switches in imidazole-containing molecules. nih.gov For example, in studies of alanine (B10760859) and dehydroalanine (B155165) residues with a C-terminal imidazole, the neutral tautomers (τ and π) were found to adopt significantly different conformations, with torsion angles differing by about 180°. nih.gov The cationic and anionic forms also exhibited distinct conformational preferences. nih.gov The ability of the imidazole ring to act as a hydrogen bond donor or acceptor plays a profound role in determining the preferred conformation. nih.gov
The table below summarizes the preferred conformations of different forms of an alanine residue with a C-terminal imidazole, as determined by DFT studies. nih.gov
| Form | Tautomer/Charge | Preferred Conformation | Torsion Angles (φ, ψ) |
| Neutral | τ | αRτ | -75°, -114° |
| Neutral | π | C7eq | -75°, 66° |
| Cation | - | αRτ and C7eq | - |
| Anion | - | C5 and β2 | -165°, -178° and ~ -165°, -3° |
Future Research Trajectories and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-alkylated imidazoles is a well-established field; however, the introduction of a sterically demanding and electronically complex substituent such as the 1-methyl-1-nitroethyl group presents a significant challenge that calls for innovative synthetic strategies.
Future research should prioritize the development of efficient and sustainable methods for the synthesis of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-. Traditional N-alkylation methods often require harsh conditions and may not be suitable for this particular substitution pattern. A promising avenue lies in the adaptation of modern catalytic systems. For instance, photoredox-nickel dual catalysis has recently emerged as a powerful tool for the C-alkylation of secondary nitroalkanes to form tertiary nitroalkanes nih.gov. A future research goal would be to adapt this methodology for the N-alkylation of imidazole (B134444).
Furthermore, the principles of green chemistry should guide the development of new synthetic routes. mdpi.commdpi.com Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase chemistry. mdpi.commdpi.com Investigating the feasibility of a mechanochemical approach for the reaction between imidazole and a suitable precursor for the 1-methyl-1-nitroethyl group could lead to a highly sustainable synthetic protocol.
A hypothetical comparison of potential synthetic routes is presented in Table 1.
Table 1: Hypothetical Comparison of Synthetic Routes to 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-
| Synthetic Approach | Potential Advantages | Potential Challenges | Sustainability Aspect |
|---|---|---|---|
| Classical SN2 Alkylation | Well-understood mechanism | Steric hindrance, potential for low yields, harsh conditions | Moderate (solvent and energy intensive) |
| Photoredox-Nickel Catalysis | High efficiency for tertiary nitroalkanes nih.gov | Adaptation for N-alkylation required | High (catalytic, mild conditions) |
| Mechanosynthesis | Solvent-free, potentially high yield mdpi.com | Optimization of reaction conditions needed | Very High (minimal waste) |
| Flow Chemistry Synthesis | Enhanced safety and control, scalability nih.govresearchgate.netthalesnano.com | Requires specialized equipment, optimization of flow parameters | High (efficient heat and mass transfer) |
Deepening Mechanistic Understanding of Complex Transformations
The presence of both a nitro group and an imidazole ring suggests that 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- could undergo a variety of complex chemical transformations. A deep mechanistic understanding of these processes is crucial for predicting its stability, reactivity, and potential applications.
Future research should focus on elucidating the photochemical behavior of this compound. Nitroaromatic compounds are known to exhibit intricate excited-state dynamics, including ultrafast intersystem crossing and photodissociation pathways. acs.orgresearchgate.netrsc.org It is plausible that irradiation of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- with light could lead to novel rearrangements or fragmentation reactions, such as the cleavage of the C-N bond to release nitric oxide or other reactive species. researchgate.net Time-resolved spectroscopic techniques could be employed to study these ultrafast processes.
The thermal reactivity of the compound also warrants investigation. The tertiary nitroalkane group is known to be relatively stable, as it lacks an α-hydrogen atom and therefore does not readily undergo tautomerization or reaction with nitrous acid. shaalaa.comdoubtnut.com However, under forcing conditions, cleavage reactions of tertiary nitro anion radicals can occur. acs.org Understanding the thermal decomposition pathways of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- is critical, particularly if it is to be considered for applications in materials science or as an energetic material.
Advancements in Computational Prediction of Reactivity and Properties
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For a novel compound like 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-, in silico studies are invaluable for gaining initial insights.
Future research should leverage density functional theory (DFT) and other advanced computational methods to model the structure, electronic properties, and reactivity of this molecule. nih.gov Calculations can be used to predict key parameters such as bond dissociation energies, ionization potential, and electron affinity, which are fundamental to understanding its chemical behavior. The M06-2X functional, for instance, has been shown to be reliable for studying the reactions of other nitroimidazole drugs. nih.gov
Furthermore, computational modeling can be used to explore potential reaction mechanisms, such as the pathways for photochemical decomposition or thermal rearrangement. By calculating the energy profiles of different reaction coordinates, researchers can identify the most likely transformation products and design experiments to verify these predictions. The ecotoxicity of the parent compound and its potential degradation products could also be assessed using computational models. nih.gov
A hypothetical set of computationally predicted properties for 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- is presented in Table 2.
Table 2: Hypothetical Computationally Predicted Properties of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment | High | Influences solubility and intermolecular interactions |
| HOMO-LUMO Gap | Moderate | Relates to electronic transitions and reactivity |
| C-NO2 Bond Dissociation Energy | Moderate to High | Indicates thermal stability |
| Proton Affinity at N3 | High | Basic character of the imidazole ring |
Integration into Emerging Fields of Chemical Research (e.g., Flow Chemistry, Photochemistry, Mechanochemistry)
The study of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- can be significantly advanced by integrating it into emerging fields of chemical research that offer enhanced control, efficiency, and sustainability.
Flow chemistry , the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages for the synthesis and study of potentially energetic or unstable compounds. nih.govresearchgate.netthalesnano.com Future work could involve developing a continuous flow synthesis of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-, which would allow for precise control over reaction parameters and safer handling of intermediates.
As mentioned, photochemistry is a key area for exploring the reactivity of this molecule. acs.orgresearchgate.netrsc.orgacs.orgdtic.mil The use of modern photochemical reactors, including those based on LED technology, can provide precise wavelength control and high energy efficiency for studying the photo-induced transformations of the compound.
Mechanochemistry represents a paradigm shift in chemical synthesis, moving away from solvent-based methods. mdpi.commdpi.com Exploring the mechanochemical synthesis of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- and its subsequent reactions could lead to the discovery of novel solid-state transformations and the development of environmentally benign chemical processes. mdpi.commdpi.com
Exploration of New Applications Beyond Established Areas
The structural features of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- suggest a range of potential applications that extend beyond the traditional roles of imidazoles and nitro compounds.
Given the well-documented biological activities of other nitroimidazoles as antibacterial, antiprotozoal, and anticancer agents, a primary avenue of future research should be the biological evaluation of 1H-Imidazole, 1-(1-methyl-1-nitroethyl)-. niscpr.res.inmdpi.comnih.govresearchgate.netmdpi.comnih.govresearchgate.netnih.gov The unique steric and electronic properties conferred by the 1-methyl-1-nitroethyl group could lead to novel modes of action or improved selectivity. The development of hybrid molecules, where this imidazole derivative is conjugated with other bioactive pharmacophores, could also be a fruitful area of investigation. nih.gov
Beyond medicinal chemistry, the high nitrogen content and the presence of the energetic nitro group suggest potential applications in materials science. Future research could explore its use as a precursor to high-energy-density materials or as a ligand for the synthesis of novel metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.
The imidazole moiety is also known for its ability to form N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. Investigating the synthesis of an NHC from 1H-Imidazole, 1-(1-methyl-1-nitroethyl)- could open up new avenues in catalyst design, where the electronic influence of the nitro-containing substituent could modulate the catalytic activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-imidazole derivatives with nitroalkyl substituents, and how can their purity be validated?
- Methodological Answer : Nitroalkyl-substituted imidazoles are typically synthesized via nucleophilic substitution or coupling reactions. For example, nitroimidazole derivatives can be prepared by reacting imidazole precursors with nitroalkyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purity validation involves HPLC with UV detection (λ = 254 nm) and comparison to reference standards, as demonstrated in impurity characterization studies of related compounds like econazole nitrate . Structural confirmation requires -NMR (δ 7.5–8.5 ppm for imidazole protons) and -NMR to identify nitro group carbons (~80–90 ppm) .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of nitro-substituted imidazoles?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., imidazole ring protons at δ 7.0–8.5 ppm; nitroalkyl CH₃ groups at δ 1.5–2.5 ppm). -NMR confirms nitro group attachment (~80–90 ppm for C-NO₂).
- FT-IR : Stretching vibrations for NO₂ appear at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, as seen in studies of structurally similar antifungal agents .
Q. What preliminary biological screening assays are applicable to nitroimidazole derivatives?
- Methodological Answer : Initial screening focuses on antimicrobial activity using:
- Broth Microdilution Assays (MIC determination against bacteria/fungi, e.g., Candida albicans).
- Time-Kill Curves to assess concentration-dependent efficacy.
- Cytotoxicity Assays (e.g., MTT on mammalian cells) to evaluate selectivity. For example, nitroimidazole analogs like clotrimazole show antifungal activity via CYP450 inhibition , suggesting similar mechanisms for related compounds .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for nitroimidazole reactivity?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected byproducts) are analyzed using:
- Density Functional Theory (DFT) : Calculates activation energies for competing pathways (e.g., nitro group reduction vs. ring substitution).
- Molecular Dynamics Simulations : Predict solvent effects on reaction intermediates.
- Docking Studies : Evaluate steric/electronic compatibility of the nitroalkyl group with biological targets, as applied in studies of GLP-1 receptor activators .
Q. What strategies optimize regioselective functionalization of the imidazole ring in nitroalkyl derivatives?
- Methodological Answer : Regioselectivity is controlled via:
- Directed C-H Activation : Pd-catalyzed coupling at C4/C5 positions using directing groups (e.g., -NO₂) .
- Protecting Groups : Temporary protection of the nitroalkyl chain with tert-butyldimethylsilyl (TBS) to direct electrophilic substitution.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered position.
Q. How do structural modifications of the nitroalkyl chain impact stability under physiological conditions?
- Methodological Answer : Stability is assessed through:
- Forced Degradation Studies : Exposure to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B guidelines).
- LC-MS/MS : Identify degradation products (e.g., nitro-to-amine reduction).
- Kinetic Modeling : Determine half-life (t₁/₂) in simulated biological fluids. Data from impurity profiling of econazole nitrate suggest nitro group stability is pH-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
